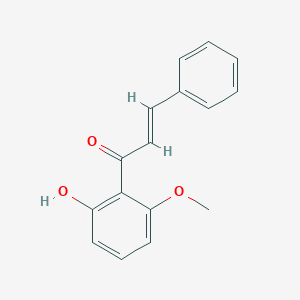

2'-Hydroxy-6'-methoxychalcone

Descripción general

Descripción

2’-Hydroxy-6’-methoxychalcone is a member of the chalcone family, which belongs to the flavonoid class of phenolic compounds. Chalcones are characterized by their open-chain structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-6’-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 6-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of chalcones, including 2’-Hydroxy-6’-methoxychalcone, follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Hydroxy-6’-methoxychalcone undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Thallium(III) nitrate in methanol.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups in the presence of appropriate catalysts.

Major Products Formed:

Oxidation: Acetal and coumaranone derivatives.

Reduction: Saturated alcohols.

Substitution: Functionalized chalcone derivatives with different substituents on the aromatic rings.

Aplicaciones Científicas De Investigación

Biological Activities

2.1 Antioxidant Activity

- Mechanism : The compound exhibits significant antioxidant activity by scavenging free radicals and inhibiting oxidative stress. This is achieved through the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

- Applications : Its antioxidant properties make it a candidate for studies related to oxidative stress and cellular protection, potentially benefiting conditions associated with oxidative damage.

2.2 Anti-inflammatory Properties

- Mechanism : 2'-Hydroxy-6'-methoxychalcone inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

- Case Studies : Research has shown that this compound significantly reduces LPS-induced inflammatory responses in macrophages, making it a potential therapeutic agent for inflammatory diseases .

2.3 Anticancer Activity

- Mechanism : The compound has been found to induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. It also exhibits antiproliferative effects against various cancer cell lines, including prostate and breast cancer cells.

- Case Studies : In vitro studies have demonstrated its effectiveness against multiple cancer types, including MCF-7 breast cancer cells and HCT-116 colorectal cancer cells .

Applications in Medicine

The diverse biological activities of this compound suggest several potential applications in medicine:

- Antioxidant Supplements : Its ability to combat oxidative stress positions it as a candidate for dietary supplements aimed at enhancing cellular health.

- Anti-inflammatory Drugs : Given its efficacy in reducing inflammation, it could be developed into pharmaceutical formulations targeting chronic inflammatory conditions.

- Cancer Therapeutics : The compound's anticancer properties warrant further investigation for use in cancer treatment protocols.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in various industries:

- Cosmetics : Its antioxidant and anti-inflammatory properties make it suitable for inclusion in skincare products aimed at reducing inflammation and protecting against oxidative damage.

- Food Industry : The compound may be utilized as a natural preservative due to its ability to inhibit oxidative processes, thereby enhancing product shelf life.

Comparison with Related Compounds

| Property | This compound | Other Chalcones |

|---|---|---|

| Antioxidant Activity | High | Variable |

| Anti-inflammatory Activity | Significant | Moderate to high |

| Anticancer Activity | Effective against multiple types | Limited |

| Synthesis Complexity | Moderate | Varies |

Mecanismo De Acción

The biological activities of 2’-Hydroxy-6’-methoxychalcone are attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Comparación Con Compuestos Similares

2’-Hydroxy-6’-methoxychalcone can be compared with other chalcone derivatives to highlight its uniqueness:

Similar Compounds:

Uniqueness:

- The presence of both hydroxyl and methoxy groups in 2’-Hydroxy-6’-methoxychalcone enhances its antioxidant and anti-inflammatory activities compared to other chalcones with different substituents .

- The specific positioning of these functional groups also influences the compound’s reactivity and biological activity, making it a valuable molecule for further research and development .

Actividad Biológica

2'-Hydroxy-6'-methoxychalcone is a member of the chalcone family, which has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chalcones are characterized by their open-chain flavonoid structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The specific structure of this compound includes:

- A hydroxyl group (-OH) at the 2' position

- A methoxy group (-OCH₃) at the 6' position

This unique arrangement contributes to its biological activities.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In a study evaluating various chalcones, it was found that derivatives like 4',6'-dimethoxychalcone (a close analog) effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW264.7 macrophages. The mechanism involves downregulating nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | N/A | Inhibition of iNOS and COX-2 |

| 4',6'-Dimethoxychalcone | 20 | Suppression of TNF-α and IL-6 production |

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored through its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. A series of related compounds were synthesized and tested, revealing that those with methoxy substituents exhibited enhanced AChE inhibitory activity with IC50 values ranging from 40 to 85 µM. These compounds were found to act as mixed-type inhibitors, interacting with specific residues in the enzyme's active site .

3. Antioxidant Properties

Chalcones, including this compound, have shown promising antioxidant activities. They reduce oxidative stress markers by scavenging reactive oxygen species (ROS). In vitro studies have indicated that these compounds can enhance cellular glutathione levels while decreasing oxidative damage in various cell lines .

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of chalcone derivatives on neurodegeneration in mice models. Administration of this compound resulted in reduced cognitive decline and neuroinflammation markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Skin Health Applications

In dermatological research, formulations containing chalcones were tested for their anti-melanogenic properties. Results indicated that these compounds could inhibit melanin production in B16F10 melanoma cells, highlighting their potential use in skin whitening products .

Propiedades

IUPAC Name |

1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXVPIGRFJUIEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701213918 | |

| Record name | 1-(2-Hydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701213918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42079-68-5 | |

| Record name | 1-(2-Hydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42079-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701213918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.